molecular formula C6H9NO4 B2510718 (Z)-4-Ethoxy-3-nitrobut-3-en-2-one CAS No. 98895-34-2

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one

Cat. No. B2510718
CAS RN: 98895-34-2
M. Wt: 159.141
InChI Key: KWFYVTXHLRZERV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one, also known as ENB, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a yellow crystalline solid that is synthesized through a multi-step process, which involves the reaction of 3-ethoxy-2-butanone with nitric acid and acetic anhydride. In

Mechanism of Action

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one inhibits the activity of HMG-CoA reductase by binding to the enzyme and preventing the conversion of HMG-CoA to mevalonate, which is a precursor for cholesterol biosynthesis. This inhibition of HMG-CoA reductase leads to a decrease in cholesterol synthesis and an increase in the expression of low-density lipoprotein (LDL) receptors, which results in the clearance of LDL from the bloodstream.
Biochemical and Physiological Effects:
(Z)-4-Ethoxy-3-nitrobut-3-en-2-one has been shown to have a variety of biochemical and physiological effects, including the reduction of cholesterol synthesis, the increase in LDL receptor expression, and the decrease in plasma LDL levels. (Z)-4-Ethoxy-3-nitrobut-3-en-2-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one has several advantages for lab experiments, including its high purity and high yield. However, (Z)-4-Ethoxy-3-nitrobut-3-en-2-one also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one, including the development of new drugs for the treatment of hypercholesterolemia and other lipid disorders, the study of the biochemical pathways involved in cholesterol biosynthesis and metabolism, and the investigation of the anti-inflammatory and antioxidant properties of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one. Additionally, further research is needed to explore the potential toxic effects of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, (Z)-4-Ethoxy-3-nitrobut-3-en-2-one is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. (Z)-4-Ethoxy-3-nitrobut-3-en-2-one has been shown to inhibit the activity of HMG-CoA reductase, leading to a decrease in cholesterol synthesis and an increase in LDL receptor expression. (Z)-4-Ethoxy-3-nitrobut-3-en-2-one also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects. While (Z)-4-Ethoxy-3-nitrobut-3-en-2-one has several advantages for lab experiments, further research is needed to explore its potential toxic effects and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one involves a multi-step process, which starts with the reaction of 3-ethoxy-2-butanone with nitric acid and acetic anhydride. The resulting product is then purified through recrystallization to obtain pure (Z)-4-Ethoxy-3-nitrobut-3-en-2-one. This synthesis method has been optimized to yield high purity and high yield of (Z)-4-Ethoxy-3-nitrobut-3-en-2-one.

Scientific Research Applications

(Z)-4-Ethoxy-3-nitrobut-3-en-2-one has been used in various scientific research applications, including the development of new drugs and the study of biochemical pathways. (Z)-4-Ethoxy-3-nitrobut-3-en-2-one has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in the biosynthesis of cholesterol. This inhibition of HMG-CoA reductase has led to the development of new drugs for the treatment of hypercholesterolemia and other lipid disorders.

properties

IUPAC Name

(Z)-4-ethoxy-3-nitrobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-4-6(5(2)8)7(9)10/h4H,3H2,1-2H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFYVTXHLRZERV-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(/C(=O)C)\[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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